molecular formula C10H18N2O B582437 (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1257293-59-6

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B582437
CAS RN: 1257293-59-6
M. Wt: 182.267
InChI Key: XBDNOXALPIKRGH-UHFFFAOYSA-N
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Description

3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone (3-MPM) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It has been shown to have various biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action and to evaluate the advantages and limitations of its use.

Scientific Research Applications

Antiviral Agents

The pyrrolidine ring has been investigated for its antiviral properties. Researchers have synthesized derivatives of this scaffold and evaluated their efficacy against various viruses. These compounds may inhibit viral replication or entry by interacting with viral enzymes or receptors .

Analgesics and Anti-Inflammatory Agents

Pyrrolidine-based molecules have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them interesting candidates for drug development. Researchers explore structure-activity relationships (SAR) to optimize their pharmacological profiles .

Anticancer Compounds

The pyrrolidine ring contributes to the three-dimensional diversity of anticancer agents. By modifying substituents on the ring, scientists can fine-tune interactions with cellular targets. Some pyrrolidine derivatives exhibit cytotoxic effects against cancer cells, making them valuable in oncology research .

Neuroprotective Agents

Researchers investigate pyrrolidine-based compounds for their neuroprotective properties. These molecules may enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems. Their potential in treating neurodegenerative diseases warrants further exploration .

Enzyme Inhibitors

The pyrrolidine scaffold can serve as a template for designing enzyme inhibitors. By targeting specific enzymes involved in disease pathways, these compounds may offer therapeutic benefits. Researchers study their binding modes and selectivity to optimize drug candidates .

Chiral Ligands in Asymmetric Synthesis

Due to the stereogenicity of pyrrolidine carbons, chiral derivatives play a crucial role in asymmetric synthesis. They serve as ligands for enantioselective reactions, enabling the production of single enantiomers. These ligands find applications in pharmaceutical and agrochemical synthesis .

Future Directions

The future directions for research on “(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activity. This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

(3-methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDNOXALPIKRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone

Synthesis routes and methods

Procedure details

A solution of 3-methyl-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylic acid tert-butyl ester (330 mg, 1.17 mmol) in TFA (5 mL), DCM (5 mL) and water (0.1 mL) was stirred at room temperature for 2 hours and then concentrated under reduced pressure. The residue was taken up in MeOH and and loaded onto an Isolute® SCX-2 cartridge (10 g). The cartridge was washed with MeOH and the desired product was eluted with 2M NH3 in MeOH. The solvents were removed to give (3-Methylpyrrolidin-3-yl)pyrrolidin-1-ylmethanone as a white solid (169 mg, 79%). 1H NMR (400 MHz, CHCl3-d): δ 3.55-3.40 (m, 5H); 3.06-2.92 (m, 2H); 2.32-2.20 (m, 2H); 2.01-1.82 (m, 5H); 1.71 (m, 1H); 1.33 (s, 3H).
Name
3-methyl-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One

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